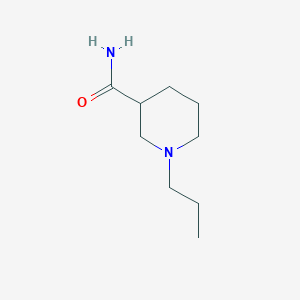

1-propylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-propylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-6-3-4-8(7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRCHWMOBMMMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-propylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with propylamine and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of catalysts, such as nickel or palladium, to facilitate the cyclization and functionalization reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemical Applications

1-Propylpiperidine-3-carboxamide serves as a crucial building block in the synthesis of more complex piperidine derivatives. Its structural characteristics make it an attractive candidate for developing new chemical entities. The compound can be utilized as a chemical intermediate in the synthesis of various biologically active molecules across different therapeutic areas. The presence of the piperidine ring and functional groups such as amides enhances its reactivity and interaction with biological systems.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and antiviral domains. Studies have shown its potential to interact with sigma receptors, which are implicated in various neurological disorders. The compound has been evaluated for its effectiveness against viruses, including SARS-CoV, where derivatives have demonstrated high binding affinities to viral proteases .

Neuropharmacology

The compound's interactions with sigma-1 receptors suggest its potential utility in treating neurodegenerative diseases such as Alzheimer's and conditions involving pain modulation. Research has indicated that derivatives of this compound can inhibit specific biological pathways relevant to these disorders .

Table 2: Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antiviral | Inhibits SARS-CoV protease activity |

| Neuroprotective | Modulates sigma receptor activity |

Medicinal Applications

The medicinal properties of this compound are being actively explored. Its structural similarity to other bioactive piperidine derivatives positions it as a potential pharmaceutical agent. Ongoing research focuses on its efficacy in drug formulations aimed at treating viral infections and neurodegenerative diseases .

Case Study: Antiviral Efficacy Against SARS-CoV

A series of studies evaluated the effectiveness of piperidine derivatives, including this compound, against SARS-CoV proteases. These studies revealed that certain analogues exhibited nanomolar potency and selectivity towards viral targets over human enzymes, suggesting their potential as antiviral therapeutics .

Industrial Applications

In addition to its roles in research, this compound is also being investigated for industrial applications, particularly in the development of new materials and intermediates for chemical synthesis. Its versatility makes it a valuable asset in the pharmaceutical industry for producing novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular features of 1-propylpiperidine-3-carboxamide analogs identified in the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents/Modifications |

|---|---|---|---|---|

| 1-(3-Aminopropyl)piperidine-3-carboxamide | 915919-60-7 | C₉H₁₉N₃O | 185.27 | 3-aminopropyl group at position 1 |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | N/A | C₁₈H₂₃NO₅ | 333.38 | Benzyl ester, ethoxy-oxopropyl chain |

| 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid | 1017121-73-1 | C₁₇H₂₁NO₅ | 319.36 | Phenoxypropanoyl group, carboxylic acid |

| XL177B (complex derivative) | 2417089-75-7 | C₄₈H₅₇ClN₈O₅ | 861.47 | Quinazolinone, tetrahydroacridine, benzyl groups |

Detailed Comparative Analysis

Structural and Functional Differences

- This contrasts with the parent this compound, where a simple propyl chain may reduce polarity .

- Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: The benzyl ester and ethoxy-oxopropyl substituents increase lipophilicity, suggesting utility as a prodrug or intermediate in organic synthesis.

- XL177B: This complex molecule includes a quinazolinone core and tetrahydroacridine system, likely conferring pharmacological activity (e.g., kinase inhibition). Its high molecular weight (861.47 g/mol) may limit bioavailability .

Notes and Limitations

Hazard Information : Only the benzyl ester derivative has documented safety data; other compounds require further toxicological evaluation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-propylpiperidine-3-carboxamide, and what reaction conditions optimize yield and purity?

- The synthesis of piperidine carboxamide derivatives typically involves multi-step organic reactions. For example, nucleophilic substitution reactions using alkyl halides (e.g., propyl bromide) with piperidine-3-carboxamide precursors under basic conditions (e.g., sodium hydroxide or triethylamine) are common . Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (room temperature to reflux), and reaction time (12–24 hours). Optimization studies suggest that slow addition of reagents and inert atmospheres (N₂/Ar) minimize side reactions, improving yields to >70% . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed using spectroscopic and computational methods?

- Structural elucidation combines 1H/13C NMR (to confirm piperidine ring conformation and propyl chain integration), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) . Computational tools like PubChem-derived SMILES strings and InChI keys validate stereochemistry and tautomeric forms . For example, canonical SMILES strings (e.g.,

CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl) provide unambiguous structural representations .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect their interaction with biological targets like dopamine receptors?

- Enantiomeric pairs of N-alkyl piperidine derivatives exhibit divergent pharmacological profiles. For instance, (S)-(-)-3-PPP, a structurally related compound, demonstrates preferential binding to dopamine autoreceptors over postsynaptic receptors, suggesting stereochemistry-dependent activity . X-ray crystallography and molecular docking studies reveal that the (S)-enantiomer’s hydroxyl group orientation enhances hydrogen bonding with receptor residues, while bulkier N-substituents (e.g., n-propyl) modulate selectivity . Such insights guide rational design of derivatives with tailored receptor affinities.

Q. What methodologies resolve contradictions in reported biological activity data for piperidine-3-carboxamide derivatives?

- Discrepancies in enzyme inhibition or cytotoxicity data often arise from variations in assay conditions (e.g., pH, co-solvents) or cell line specificity. For example, N-(3-hydroxypropyl)piperidine-4-carboxamide shows potent antiviral activity in Vero cells but weak effects in HEK293 cells, likely due to differences in viral entry mechanisms . Standardizing protocols (e.g., fixed DMSO concentrations ≤0.1%, validated cell lines) and cross-referencing with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) enhance reproducibility .

Q. What advanced techniques are used to study the binding affinity and inhibitory effects of this compound on target enzymes?

- Surface Plasmon Resonance (SPR) quantifies real-time binding kinetics (ka/kd) to enzymes like renin or viral proteases . Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes . For structural insights, X-ray crystallography resolves ligand-enzyme complexes, identifying critical interactions (e.g., hydrogen bonds with catalytic residues) . These methods are complemented by in silico docking (AutoDock Vina) to predict binding poses and guide synthetic modifications .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, base strength) for scalable synthesis .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate findings across multiple models (e.g., in vitro cell lines, ex vivo tissue assays) .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle confounding variables in biological activity datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.